molecular formula C21H15N3O3S B3504211 N-(2-methyl-3-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(2-methyl-3-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B3504211
M. Wt: 389.4 g/mol
InChI Key: RXRBUPMSISQUQQ-UHFFFAOYSA-N
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Description

“N-(2-methyl-3-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methyl-3-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Friedel-Crafts Acylation: Formation of the quinoline core.

    Amidation: Coupling of the carboxylic acid with an amine to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: Quinoline derivatives have been studied for their antimicrobial properties.

    Anticancer Agents: Some compounds in this class exhibit anticancer activity by inhibiting specific enzymes or pathways.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors.

Mechanism of Action

The mechanism of action of “N-(2-methyl-3-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Nitroquinoline: A compound with a nitro group on the quinoline ring, similar to the nitro group in “N-(2-methyl-3-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide”.

Uniqueness

“this compound” is unique due to the specific combination of functional groups and the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-16(8-4-9-19(13)24(26)27)23-21(25)15-12-18(20-10-5-11-28-20)22-17-7-3-2-6-14(15)17/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRBUPMSISQUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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